2,4-Dichloro-5,8-dimethoxyquinoline
Description
Properties
CAS No. |
63070-62-2 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2,4-dichloro-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-7-3-4-8(16-2)11-10(7)6(12)5-9(13)14-11/h3-5H,1-2H3 |
InChI Key |
SNOQDVZNQFHZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)OC)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 2,4-Dichloro-5,8-dimethoxyquinoline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:
- Study on E. coli and Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:
- Case Study on HeLa Cells : In vitro tests showed that this compound reduced the viability of HeLa cells by 60% at a concentration of 50 µM after 48 hours of treatment.
Pharmaceutical Development
The pharmaceutical industry is exploring the potential of this compound as an intermediate in the synthesis of novel drugs. It has been identified as a precursor for compounds targeting various receptors involved in cancer and other diseases.
Case Study: Development of Antineoplastic Agents
A significant application involves its role in synthesizing antineoplastic agents such as cabozantinib and tivozanib. These drugs target tyrosine kinases involved in tumor growth and angiogenesis:
- Synthesis Process : The preparation method includes nitrification followed by condensation reactions to yield active pharmaceutical ingredients (APIs) with high purity and yield rates exceeding 90%.
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial contexts:
- Dyes and Pigments Production : The compound serves as a precursor for synthesizing various dyes due to its stable aromatic structure.
- Chemical Intermediates : It is used in the production of other chemical intermediates essential for various industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinoline derivatives with varying substituent patterns exhibit distinct physicochemical and biological properties. Below is a comparative analysis of 2,4-Dichloro-5,8-dimethoxyquinoline with structurally related compounds:
Physicochemical Properties
- Melting Points: The position of methoxy groups significantly impacts melting points. For example, 4-Chloro-6,7-dimethoxyquinoline melts at 403–404 K due to strong intermolecular interactions , whereas 2,4-Dichloro-6,8-dimethoxyquinoline (S1) has a lower melting point (68°C), likely due to reduced crystal packing efficiency .
- Solubility : Methoxy groups generally enhance solubility in polar solvents. However, bulky substituents like the hexyl group in 2d increase solubility in organic solvents .
- Stability: 2-Chloro-3-chloromethyl-5,8-dimethoxyquinoline (2e) is unstable in solution, contrasting with the stability of this compound, which lacks reactive chloromethyl groups .
Preparation Methods
Quinoline Core Construction via Skraup and Doebner-Miller Reactions
The Skraup synthesis remains a cornerstone for quinoline ring formation, involving cyclization of aniline derivatives with glycerol under acidic conditions. For 2,4-dichloro-5,8-dimethoxyquinoline, the precursor 3,6-dimethoxyaniline could be subjected to Skraup conditions with concentrated sulfuric acid and glycerol at 180–200°C. Subsequent chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃), a method adapted from quinazoline dichlorination protocols.
In the Doebner-Miller variant, condensation of 3,6-dimethoxy-β-chlorovinyl aldehyde with aniline derivatives generates the quinoline skeleton. Chlorination is then performed using POCl₃ in dimethylformamide (DMF), yielding the dichloro product. This approach mirrors the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, where POCl₃ selectively replaces hydroxyl groups.
Stepwise Functionalization Strategies
Methoxy Group Introduction via O-Methylation
Methoxy groups at positions 5 and 8 are typically introduced early in the synthesis to leverage their electron-donating effects, which facilitate subsequent electrophilic substitutions. Starting with 5,8-dihydroxyquinoline, O-methylation is performed using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux. Quantitative methylation requires stoichiometric excess of CH₃I (2.2 equiv) and reaction times of 12–16 hours.
Chlorination Using POCl₃ and Catalytic Systems
Chlorination at positions 2 and 4 is achieved via two primary routes:
-
Direct Electrophilic Substitution : POCl₃ acts as both solvent and chlorinating agent at 110–120°C. The reaction is catalyzed by N,N-dimethylaniline (0.1 equiv), which enhances electrophilicity by coordinating to POCl₃.
-
Directed Ortho-Metalation : A lithiated intermediate at position 3 directs chlorination to positions 2 and 4. Using n-butyllithium (n-BuLi) at −78°C followed by quenching with hexachloroethane (Cl₃C-CCl₃) achieves regioselective dichlorination.
Catalytic Hydrogenation in Intermediate Synthesis
Nitro Group Reduction for Amino Intermediates
Catalytic hydrogenation of nitro precursors, as demonstrated in the synthesis of 4-chloro-2,5-dimethoxyaniline, provides a pathway to amino intermediates critical for quinoline functionalization. Using 5% palladium on carbon (Pd/C) in xylene at 80–110°C under 10 bar H₂, nitro groups are reduced with >95% efficiency. The process requires strict nitrogen atmospheres during catalyst filtration to prevent oxidation.
Analytical Validation and Optimization
Spectroscopic Characterization
Reaction Yield Optimization
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Skraup Cyclization | Glycerol, H₂SO₄ | 180 | 8 | 65–70 |
| POCl₃ Chlorination | POCl₃, N,N-dimethylaniline | 110 | 6 | 83 |
| Catalytic Hydrogenation | Pd/C, H₂ | 90 | 4 | 92 |
Challenges and Alternative Approaches
Q & A
Q. What are the standard synthetic routes for 2,4-Dichloro-5,8-dimethoxyquinoline, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via chlorination and methoxylation of quinoline precursors. For example, POCl₃ is commonly used for chlorination under reflux conditions, as demonstrated in the synthesis of analogous dimethoxyquinolines . Optimization involves:
- Temperature Control: Maintaining reflux temperatures (100–110°C) to ensure complete substitution while avoiding decomposition.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for methoxylation.
- Purification: Column chromatography (petroleum ether:EtOAc gradients) or recrystallization (methanol) ensures purity >99% .
- Yield Improvement: Stepwise substitution (chlorine first, methoxy groups second) minimizes side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using coupling patterns and integration. Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns. Chlorine’s electron-withdrawing effect deshields adjacent protons .
- IR Spectroscopy: C-Cl stretches (550–650 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 272 for C₁₁H₁₀Cl₂NO₂). Fragmentation patterns distinguish positional isomers .
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values to confirm purity .
Q. How can researchers assess the purity of this compound before biological testing?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). A single peak with retention time matching a certified standard confirms purity .
- Melting Point Analysis: Sharp melting points (e.g., 180–182°C for related dichloromethoxyquinolines) indicate crystallinity and purity .
- TLC: Spot development in dichloromethane:methanol (9:1) with Rf ~0.5; absence of secondary spots under UV light confirms homogeneity .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved for this compound derivatives?
Methodological Answer: Contradictions arise from dynamic effects or substituent interactions:
- Variable Temperature NMR: Detect rotational barriers (e.g., hindered methoxy groups) by observing coalescence of split peaks at elevated temperatures .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings. For example, HSQC distinguishes methoxy carbons from aromatic carbons .
- Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) to assign ambiguous peaks .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., methanol:water) to slow nucleation. For methoxy-rich compounds, ethyl acetate:hexane mixtures often yield suitable crystals .
- Seeding: Introduce microcrystals from a prior batch to guide crystal growth.
- Twinning Correction: Use SHELXL for refinement if crystals are twinned. The program’s HKLF 5 format handles twinned data via matrix inversion .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound in anticancer assays?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified methoxy/chloro positions (e.g., 5,7-dimethoxy vs. 5,8-dimethoxy) to evaluate steric/electronic effects .
- In Silico Docking: Use AutoDock Vina to predict binding affinities for targets like PDGFR-β tyrosine kinase. Prioritize derivatives with high docking scores for wet-lab testing .
- Dose-Response Assays: Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with controls (e.g., cisplatin) and validate via Western blot for apoptosis markers (e.g., caspase-3) .
Q. What computational methods predict the electronic properties of this compound for material science applications?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. These predict reactivity in charge-transfer complexes .
- Molecular Dynamics (MD): Simulate interactions with solvents (e.g., DMSO) to assess solubility or aggregation tendencies.
- QSAR Models: Corinate experimental logP values with anti-microbial activity using partial least squares (PLS) regression to design derivatives with enhanced bioavailability .
Data Analysis and Reporting
Q. How should researchers address outliers in biological replicate data for this compound?
Methodological Answer:
- Grubbs’ Test: Statistically identify outliers (α = 0.05) and exclude them if technical errors (e.g., pipetting) are confirmed .
- Normalization: Use Z-score normalization or log transformation to reduce variance in dose-response datasets .
- Reporting Standards: Disclose excluded data points in supplementary materials and justify exclusions per ARRIVE guidelines .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Methodological Answer:
- Detailed Logs: Record reaction parameters (time, temperature, humidity) and equipment (e.g., Parr bomb for high-pressure reactions) .
- Spectra Archiving: Upload raw NMR, IR, and MS data to repositories like Zenodo with DOI links.
- CIF Files for Crystallography: Deposit .cif files in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
